1-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)-3-phenethylurea
Description
Properties
IUPAC Name |
1-[3-methyl-1-(triazol-2-yl)butan-2-yl]-3-(2-phenylethyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N5O/c1-13(2)15(12-21-18-10-11-19-21)20-16(22)17-9-8-14-6-4-3-5-7-14/h3-7,10-11,13,15H,8-9,12H2,1-2H3,(H2,17,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZMIQFLVMOMDQD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CN1N=CC=N1)NC(=O)NCCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)-3-phenethylurea typically involves the following steps:
Formation of the Triazole Ring: This can be achieved through a Huisgen cycloaddition reaction between an azide and an alkyne.
Attachment of the Butan-2-yl Group: This step involves the alkylation of the triazole ring with a suitable butan-2-yl halide under basic conditions.
Formation of the Phenethylurea Moiety: This can be done by reacting phenethylamine with an isocyanate or carbamoyl chloride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
1-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)-3-phenethylurea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon.
Substitution: Nucleophilic substitution reactions can occur at the triazole ring or the phenethylurea moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
1-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)-3-phenethylurea has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for designing new drugs with potential therapeutic effects.
Biology: The compound can serve as a probe for studying biological processes involving triazole-containing molecules.
Materials Science: It can be used in the synthesis of novel materials with unique properties, such as polymers or coordination complexes.
Mechanism of Action
The mechanism of action of 1-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)-3-phenethylurea involves its interaction with specific molecular targets. The triazole ring can coordinate with metal ions, while the phenethylurea moiety can form hydrogen bonds with biological macromolecules. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The following table summarizes key structural and functional differences between the target compound and related derivatives from the evidence:
Key Differences
- Triazole Orientation: The target compound’s 2H-1,2,3-triazole (non-annulated) differs from the 1H-1,2,4-triazole in and . The 1,2,3-triazole’s tautomeric stability and hydrogen-bonding capacity may influence target binding compared to 1,2,4-triazoles .
- Pharmacophore Hybridization : Unlike fluconazole derivatives (), which prioritize thiadiazole-triazole synergy for antifungal activity, the target compound’s phenethyl-urea moiety may favor kinase or protease inhibition.
Biological Activity
1-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)-3-phenethylurea is a compound that belongs to the class of triazole derivatives. Triazoles are recognized for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties. This article explores the biological activity of this compound based on recent research findings.
Chemical Structure and Properties
The compound features a triazole ring, which contributes to its stability and reactivity. The presence of the phenethylurea moiety enhances its biological interactions through hydrogen bonding and π-stacking. The chemical formula is , and its molecular weight is 292.35 g/mol.
| Property | Value |
|---|---|
| IUPAC Name | 1-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)-3-phenethylurea |
| Molecular Formula | |
| Molecular Weight | 292.35 g/mol |
| CAS Number | 2034406-98-7 |
Antimicrobial Activity
Research indicates that triazole derivatives exhibit significant antimicrobial properties. In vitro studies have demonstrated that compounds similar to 1-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)-3-phenethylurea show effective inhibition against various bacterial strains such as Escherichia coli and Staphylococcus aureus . The mechanism of action is primarily attributed to the disruption of cell wall synthesis and interference with metabolic pathways.
Anticancer Properties
The anticancer potential of triazole derivatives has been widely studied. For instance, molecular docking studies have shown that these compounds can inhibit thymidylate synthase (TS), a critical enzyme in DNA synthesis. Inhibition of TS leads to reduced proliferation of cancer cells. Notably, compounds with similar structures have exhibited IC50 values in the low micromolar range against human cancer cell lines such as MCF-7 and HepG2 .
Table: Anticancer Activity Against Various Cell Lines
The biological activity of 1-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)-3-phenethylurea involves several key interactions at the molecular level:
- Enzyme Inhibition : The compound inhibits enzymes involved in nucleic acid synthesis.
- Cell Signaling Modulation : It modulates various signaling pathways that control cell growth and apoptosis.
- Interaction with Biomolecules : Through hydrogen bonding and π-stacking interactions with proteins and nucleic acids, it alters cellular functions.
Case Studies
A study published in Pharmaceutical Research highlighted the synthesis and evaluation of various triazole derivatives for their anticancer activity. Among these derivatives, those containing the triazole moiety demonstrated superior cytotoxicity against multiple cancer cell lines compared to standard chemotherapeutics .
Another investigation focused on the antimicrobial efficacy of triazole derivatives against resistant bacterial strains. Results indicated that certain modifications in the triazole structure significantly enhanced antibacterial activity, suggesting a structure–activity relationship (SAR) that could guide future drug design .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
